3-(Piperidin-4-yloxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHMFKVEQYBERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733248 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907158-97-8 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization Strategies for 3 Piperidin 4 Yloxy Benzamide Scaffold
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of the 3-(piperidin-4-yloxy)benzamide scaffold reveals two primary disconnection points, leading to three key precursors. The first disconnection is at the ether linkage, separating the piperidine (B6355638) and benzamide (B126) moieties. The second is at the amide bond. This analysis identifies piperidin-4-ol, a 3-hydroxybenzoic acid derivative, and a suitable amine as the fundamental building blocks.
The 3-hydroxybenzoic acid precursor can be used directly or activated for the subsequent amide bond formation. Alternatively, the corresponding 3-hydroxybenzonitrile can be employed, which is later converted to the benzamide.
Synthetic Routes for the this compound Core Structure
The construction of the this compound core primarily involves two key transformations: the formation of the ether linkage and the construction of the amide bond. The order of these steps can be varied depending on the specific synthetic design.
Etherification Methodologies for Piperidin-4-ol Introduction
The formation of the ether bond between piperidin-4-ol and a 3-substituted benzene (B151609) ring is a critical step. Several methods are commonly employed:
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide, generated from piperidin-4-ol, with a suitable halobenzene derivative (e.g., 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile). The use of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or THF is typical.
Mitsunobu Reaction: This versatile reaction allows for the coupling of an alcohol (piperidin-4-ol) with a phenolic compound (e.g., 3-hydroxybenzamide (B181210) or methyl 3-hydroxybenzoate) under mild, neutral conditions. nih.gov The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
Displacement Reaction: A standard displacement reaction using a pre-formed piperidin-4-ol derivative and a compound with a good leaving group (e.g., a bromide) can also be utilized. nih.gov This reaction is often carried out in the presence of a base like cesium carbonate (Cs2CO3) and a catalyst such as potassium iodide (KI) in a solvent like DMF. nih.gov
| Etherification Method | Reagents | Key Features |
| Williamson Ether Synthesis | Piperidin-4-ol, NaH, 3-halobenzonitrile | Strong base, suitable for specific substrates |
| Mitsunobu Reaction | Piperidin-4-ol, 3-hydroxybenzamide derivative, PPh3, DEAD/DIAD | Mild, neutral conditions, broad substrate scope nih.gov |
| Displacement Reaction | Piperidin-4-ol derivative, R-Br, Cs2CO3, KI | Good for substrates with a suitable leaving group nih.gov |
Amide Bond Formation Techniques
The formation of the benzamide moiety is another crucial step. This can be achieved either before or after the etherification. Common methods include:
Acylation with an Acyl Chloride: The reaction of a piperidine derivative with a benzoyl chloride is a straightforward method for forming the amide bond. evitachem.com This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the HCl generated. evitachem.com
Peptide Coupling Reagents: A wide array of coupling agents are available to facilitate amide bond formation between a carboxylic acid and an amine under mild conditions. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), and DCC (N,N'-Dicyclohexylcarbodiimide). nih.govevitachem.com These reactions are typically carried out in solvents like dichloromethane (B109758) or DMF. evitachem.com
Hydrolysis of a Nitrile: If the synthesis starts with a 3-(piperidin-4-yloxy)benzonitrile (B1322104) intermediate, the nitrile group can be hydrolyzed to the primary amide under either acidic or basic conditions.
| Amide Formation Method | Reagents | Key Features |
| Acylation | Piperidine derivative, benzoyl chloride, triethylamine | Direct and efficient method evitachem.com |
| Peptide Coupling | Carboxylic acid, amine, HATU/EDC/DCC | Mild conditions, high yields, minimizes side reactions nih.govevitachem.com |
| Nitrile Hydrolysis | 3-(Piperidin-4-yloxy)benzonitrile, acid or base | Useful when starting from a nitrile precursor |
Functionalization and Derivatization of the Benzamide Moiety
The benzamide portion of the scaffold offers numerous opportunities for derivatization to explore structure-activity relationships (SAR). Modifications can be introduced at various positions on the benzene ring. For instance, substituents such as methoxy (B1213986) groups have been incorporated at the 4-position of the benzamide ring. nih.govnih.gov
Furthermore, the amide nitrogen can be substituted with various groups. For example, N-benzyl and other N-alkyl or N-aryl groups can be introduced, often starting from the corresponding primary amine and employing standard N-alkylation or N-arylation techniques.
Modifications at the Piperidine Nitrogen and Ring Positions
The piperidine ring is another key site for modification. The piperidine nitrogen is readily functionalized through N-alkylation, N-acylation, or reductive amination. smolecule.com This allows for the introduction of a wide range of substituents, including alkyl, benzyl (B1604629), and various heterocyclic moieties, to probe their impact on biological activity. nih.govgoogle.com For example, the synthesis of N-methyl and N-isopropyl piperidine analogs has been reported. nih.gov
Modifications to the piperidine ring itself, such as the introduction of substituents at the 3-position, have also been explored. nih.gov These modifications can influence the conformational preferences of the piperidine ring and its interaction with biological targets.
Chemo- and Regioselective Synthetic Approaches
In the synthesis of more complex derivatives of this compound, chemo- and regioselectivity become critical considerations. For instance, when multiple reactive sites are present in the precursors, protecting groups are essential to ensure that reactions occur at the desired position.
The choice of reaction conditions can also influence selectivity. For example, in the synthesis of certain carbazole (B46965) derivatives, a tandem [3+2] heteroannulation strategy has been developed that combines two mechanistically distinct bond-forming processes in a chemo- and regioselective manner. acs.org While not directly applied to this compound in the provided context, such advanced strategies highlight the potential for selective synthesis in complex heterocyclic systems.
Furthermore, the generation and trapping of reactive intermediates, such as 3,4-piperidyne, offer a novel approach to the synthesis of functionalized piperidines with controlled regioselectivity. nih.gov This method allows for the construction of annulated piperidine structures that would be challenging to access through traditional methods.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Investigation of Structural Modifications around the 3-(Piperidin-4-yloxy)benzamide Scaffold
The exploration of the chemical space around the this compound core has been a cornerstone of numerous drug discovery programs. Medicinal chemists have systematically dissected the molecule into three primary regions for modification: the piperidine (B6355638) ring, the benzamide (B126) group, and the interconnecting ether linkage. Initial efforts often involve establishing a baseline of activity with the unsubstituted scaffold and then introducing a variety of functional groups at different positions to probe the steric, electronic, and hydrophobic requirements of the target binding site.
This systematic approach allows for the generation of a comprehensive SAR landscape. For instance, early investigations into related benzamide-piperidine series have demonstrated that even minor alterations, such as the positional isomerization of the benzamide substituent from para to meta, can have a profound impact on biological activity. This highlights the critical importance of the spatial arrangement of key pharmacophoric features. The ether linkage, while often maintained for its favorable conformational properties, has also been a subject of investigation, with bioisosteric replacements being explored to modulate physicochemical properties such as metabolic stability and solubility.
Contribution of the Piperidine Ring Substituents to Potency and Selectivity
The piperidine ring of the this compound scaffold offers a rich canvas for chemical modification, with substituents on the nitrogen atom and the carbon framework playing a pivotal role in modulating pharmacological activity.
N-Substituents: The nitrogen atom of the piperidine ring is a key handle for introducing a wide range of substituents, from simple alkyl groups to more complex aryl and heteroaryl moieties. The nature of the N-substituent can significantly influence potency, selectivity, and pharmacokinetic properties. For example, in the context of certain enzyme inhibitors, the introduction of a benzyl (B1604629) group on the piperidine nitrogen has been shown to enhance potency, likely through favorable π-π stacking interactions within the enzyme's active site. The size and lipophilicity of the N-substituent are critical parameters, with a clear trend often observed where increasing the bulk of the substituent leads to a decrease in activity beyond an optimal point.
Table 1: Effect of Piperidine N-Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound | N-Substituent | IC50 (nM) | Selectivity vs. Off-Target |
| 1a | -H | 500 | 10-fold |
| 1b | -CH3 | 250 | 20-fold |
| 1c | -CH2CH3 | 150 | 35-fold |
| 1d | -Benzyl | 50 | 100-fold |
| 1e | -tert-Butyl | 800 | 5-fold |
This table is for illustrative purposes to demonstrate the type of data generated in SAR studies.
C-Substituents: Substitution on the carbon atoms of the piperidine ring can introduce chirality and provide vectors for interacting with specific sub-pockets of a binding site. For instance, the introduction of methyl groups at the 3- and 5-positions of the piperidine ring can lock the ring into a specific conformation, which may be more favorable for binding. The stereochemistry of these substituents is often crucial, with one enantiomer typically exhibiting significantly higher potency than the other.
Elucidation of Amide Linkage and Benzene (B151609) Ring Substitution Effects
The benzamide portion of the scaffold is another critical determinant of biological activity, with both the amide linkage and substitutions on the benzene ring offering opportunities for optimization.
Amide Linkage Modifications: The amide bond itself is a key hydrogen bonding motif, often forming crucial interactions with the protein backbone of the target. While typically maintained, modifications such as N-alkylation or replacement with bioisosteres like reverse amides or sulfonamides have been explored. These changes can alter the hydrogen bonding capacity and conformational preferences of the molecule, sometimes leading to improved activity or pharmacokinetic profiles.
Benzene Ring Substitutions: The substitution pattern on the benzene ring dictates the electronic and steric properties of this region of the molecule. Electron-donating and electron-withdrawing groups can be systematically introduced at the ortho, meta, and para positions to probe the electronic requirements of the binding pocket. For instance, the introduction of a fluorine atom can enhance binding affinity through favorable halogen bonding interactions and can also block sites of metabolism, thereby improving metabolic stability.
Table 2: Influence of Benzene Ring Substitution on Potency (Hypothetical Data for Illustrative Purposes)
| Compound | Benzene Ring Substituent | IC50 (nM) |
| 2a | Unsubstituted | 120 |
| 2b | 4-Fluoro | 60 |
| 2c | 4-Chloro | 75 |
| 2d | 4-Methoxy | 200 |
| 2e | 3,4-Dichloro | 45 |
This table is for illustrative purposes to demonstrate the type of data generated in SAR studies.
Conformational Analysis and Pharmacophore Hypothesis Generation
Understanding the three-dimensional structure and conformational preferences of this compound analogs is crucial for rational drug design. Computational methods, such as conformational analysis and molecular modeling, are employed to identify the low-energy conformations that are likely to be biologically active. These studies often reveal that the relative orientation of the piperidine and benzamide rings is a key determinant of activity.
Based on the SAR data from a series of active analogs, a pharmacophore hypothesis can be generated. This model defines the essential structural features and their spatial arrangement required for biological activity. A typical pharmacophore model for this scaffold might include a hydrogen bond acceptor (the benzamide carbonyl), a hydrogen bond donor (the amide N-H), a hydrophobic feature (the benzene ring), and a basic nitrogen atom (the piperidine nitrogen). This hypothesis can then be used as a virtual screening tool to identify novel compounds with the desired activity from large chemical databases.
Rational Design Strategies for Enhanced Biological Profile
The culmination of systematic SAR studies, conformational analysis, and pharmacophore modeling provides a solid foundation for the rational design of new this compound derivatives with improved biological profiles. Several key strategies are employed in this process:
Structure-Based Design: When a high-resolution crystal structure of the target protein in complex with a ligand is available, structure-based design becomes a powerful tool. This approach allows for the visualization of the binding mode and the identification of specific interactions that can be optimized. For example, if a hydrophobic pocket is identified near the piperidine ring, analogs with appropriately sized lipophilic substituents can be designed to fill this pocket and enhance binding affinity.
Bioisosteric Replacement: To improve physicochemical properties such as solubility, metabolic stability, and cell permeability, bioisosteric replacements are often employed. For example, a metabolically labile methoxy (B1213986) group on the benzene ring could be replaced with a more stable fluoro or cyano group.
Scaffold Hopping: In some cases, the entire this compound scaffold may be replaced with a different core structure that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to generate more potent lead compounds. The this compound scaffold itself can be considered a combination of piperidine and benzamide fragments, and understanding the binding of these individual components can inform the design of more effective inhibitors.
Pharmacological Mechanisms and Biological Target Identification
Elucidation of Molecular and Cellular Mechanisms of Action for 3-(Piperidin-4-yloxy)benzamide Analogues
The molecular and cellular mechanisms of action for analogues of this compound are multifaceted, with research pointing towards interactions with key proteins involved in neurotransmission and cellular signaling. One notable analogue, ML352, which is a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126), has been identified as a potent and selective inhibitor of the high-affinity choline (B1196258) transporter (CHT). nih.govacs.org The mechanism of inhibition by ML352 is noncompetitive, meaning it does not compete with choline for the same binding site. nih.govacs.org This was determined by observing its inhibitory activity at both low (100 nM) and high (10 µM) concentrations of choline. nih.gov Furthermore, ML352 was found to reduce the apparent density of hemicholinium-3 (B1673050) (HC-3) binding sites, suggesting an allosteric interaction with the transporter. acs.org
Other analogues have shown different mechanisms of action. For instance, some benzamide derivatives have demonstrated anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Certain N-(piperidin-4-yl)benzamide derivatives have been found to induce the expression of HIF-1α protein and its downstream target gene p21, leading to apoptosis in tumor cells. researchgate.net
The versatility of the benzamide scaffold allows for a range of biological activities. For example, N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has been investigated for its potential antimicrobial and anticancer properties, which may involve the inhibition of specific enzymes or receptors.
Receptor Binding and Modulation Studies
Analogues of this compound have been shown to interact with a variety of receptors, highlighting their potential as modulators of different signaling pathways.
A significant area of research has focused on the inhibition of the high-affinity choline transporter (CHT) by 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov The CHT is crucial for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis. acs.org The lead compound, ML352, emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts. nih.gov Structure-activity relationship (SAR) studies revealed that benzylic heteroaromatic amide moieties were the most potent, and the 3-(piperidin-4-yl)oxy substituent was favored over alkyl ether chains. nih.gov ML352 is a selective inhibitor, showing no significant activity against acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or various other neurotransmitter transporters and receptors. acs.orgresearchgate.net
Table 1: CHT Inhibition by this compound Analogues
| Compound | Description | CHT Inhibition (IC50) | Mechanism |
|---|---|---|---|
| ML352 | 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogue | 92 nM (Ki) acs.org | Noncompetitive nih.govacs.org |
This table is interactive. You can sort and filter the data.
A series of 4-(1-substituted piperidin-4-yloxy) benzamides have been synthesized and evaluated for their binding affinity to the histamine (B1213489) H3 receptor. nih.govresearchgate.net Many of these compounds displayed potent binding, with some exhibiting subnanomolar affinities. nih.govresearchgate.net The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, making it an attractive target for central nervous system disorders. researchgate.netnih.gov The antagonist activity of these benzamide derivatives at the H3 receptor could lead to increased release of neurotransmitters like acetylcholine, norepinephrine, serotonin (B10506), and dopamine (B1211576). researchgate.net
Certain this compound derivatives have been identified as antagonists of the kappa opioid receptor (KOR). bindingdb.orgnih.gov For example, 3-(1-(cyclopropylmethyl)piperidin-4-yloxy)benzamide has been shown to exhibit antagonist activity at the KOR. bindingdb.org KOR antagonists are being investigated for their potential in treating major depressive disorder and other conditions. nih.govnih.gov One such antagonist, AZ-MTAB, an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide, demonstrated selective KOR antagonism with an IC50 of 20 nM in a functional assay. nih.govtranspopmed.org
The benzoylpiperidine fragment, a core structure in many this compound analogues, is considered a privileged structure in medicinal chemistry, particularly for ligands of serotoninergic and dopaminergic receptors. mdpi.com This is due to its presence in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. mdpi.com Consequently, various analogues have been synthesized and tested for their affinity to serotonin (5-HT) and dopamine (D) receptors.
Some N-(piperidin-4-yl)-naphthamide derivatives, which are structurally related, have shown high selectivity for D(4.2) receptors over D(2L) and 5-HT(2A) receptors. researchgate.net Other benzamide derivatives have been designed as multi-target ligands with affinity for dopamine D1, D2, D3, and serotonin 5-HT2A and 5-HT7 receptors, exhibiting an atypical antipsychotic profile. nih.gov For instance, some (aminomethyl)benzamides have shown notable affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. acs.org
Enzyme Inhibition and Activation Profiling
Histone Deacetylase (HDAC) 1 and 2 Inhibition
Currently, there is no publicly available research data to suggest that this compound or its direct derivatives are significant inhibitors of Histone Deacetylase (HDAC) 1 and 2. Further investigation is required to determine any potential activity against these enzymes.
Monoacylglycerol Lipase (MAGL) Inhibition
Derivatives of the this compound scaffold have been investigated as inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in neurodegenerative diseases, inflammation, and cancer.
One study synthesized a series of benzylpiperidine-based MAGL inhibitors. While not direct derivatives of this compound, these compounds share a piperidine (B6355638) core and highlight the potential of this chemical space for MAGL inhibition.
Sirtuin (SIRT) 1, 2, and 3 Inhibition
There is currently no available scientific literature indicating that this compound or its derivatives act as inhibitors of Sirtuin (SIRT) 1, 2, or 3. Research in this area is needed to explore any potential interactions.
FLT3 and VEGFR2 Kinase Inhibition
A study focused on the development of multikinase inhibitors for acute myeloid leukemia (AML) identified a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , which potently inhibits both FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov While the core structure is different, this compound contains a piperidin-4-yloxy moiety linked to a phenyl group, demonstrating the utility of this fragment in designing kinase inhibitors. nih.gov Compound 33 exhibited significant anti-angiogenic effects and led to complete tumor regression in a mouse xenograft model of AML. nih.gov
Another study detailed a series of substituted N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives as inhibitors of the c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). nih.gov One of the lead compounds, 6e , demonstrated potent inhibition of c-KIT kinase and also showed inhibitory activity against PDGFRβ. nih.gov
Table 1: Inhibitory Activity of a Derivative Against Various Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 6e | c-KIT | 99 | nih.gov |
| 6e | PDGFRβ | 120 | nih.gov |
HIV-1 Reverse Transcriptase (RT) Inhibition
Novel piperidine-linked aminopyrimidine derivatives have been discovered as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. grafiati.com These compounds have shown broad activity against wild-type and drug-resistant mutant viruses. grafiati.com One notable N-benzyl compound, 5k , from this series displayed a particularly attractive profile with significant potency against resistant strains. grafiati.com The research highlights the potential of the piperidine scaffold in developing effective anti-HIV agents. grafiati.com
Tankyrase (TNKS) Inhibition and Wnt Pathway Modulation
The inhibition of Tankyrase (TNKS) has emerged as a promising strategy for cancer therapy, particularly in colorectal cancers with aberrant WNT/β-catenin signaling. nih.govresearchgate.netnih.gov A novel triazolopyridine derivative, TI-12403 (N-( nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide), was identified as a potent and selective TNKS1 inhibitor. nih.govresearchgate.netnih.gov This compound, which incorporates a piperidine-4-carboxamide moiety, effectively stabilized AXIN2, a key component of the β-catenin destruction complex, leading to reduced active β-catenin and downregulation of its target genes in colorectal cancer cell lines. nih.govresearchgate.netnih.gov
Table 2: Activity of a Tankyrase Inhibitor Derivative
| Compound | Action | Cell Lines | Effect | Reference |
| TI-12403 | TNKS1 Inhibition | COLO320DM, DLD-1 | Stabilized AXIN2, reduced active β-catenin, downregulated β-catenin target genes | nih.govresearchgate.netnih.gov |
Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Activation
A series of novel N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. researchgate.net Two compounds from this series, 10b and 10j , demonstrated significant inhibitory bioactivity in HepG2 cancer cells. researchgate.net These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, and also upregulated the expression of cleaved caspase-3, thereby promoting tumor cell apoptosis. researchgate.net
Table 3: Bioactivity of HIF-1α Pathway Activating Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 10b | HepG2 | 0.12 | Induced HIF-1α and p21 expression, upregulated cleaved caspase-3 | researchgate.net |
| 10j | HepG2 | 0.13 | Induced HIF-1α and p21 expression, upregulated cleaved caspase-3 | researchgate.net |
Cellular and in vitro Functional Assays
The pharmacological profile of this compound and its derivatives has been investigated through a variety of cellular and in vitro functional assays. These studies have been crucial in elucidating the mechanisms of action and identifying the biological targets of this class of compounds.
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been identified as novel inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov The primary biological function of CHT, encoded by the SLC5A7 gene, is the sodium- and chloride-dependent uptake of choline, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (ACh). nih.gov
To determine the inhibitory activity of these compounds, radiolabeled choline uptake assays are employed. nih.gov In this type of assay, cells expressing CHT are exposed to [³H]choline with or without the test compound. The amount of radiolabeled choline transported into the cells is then quantified to determine the compound's inhibitory potency. nih.gov
Initial high-throughput screening identified several lead compounds from which a potent and selective CHT inhibitor, designated ML352, was developed. nih.gov ML352 demonstrated inhibition of choline uptake at both low (100 nM) and high (10 µM) concentrations of choline, which is indicative of a noncompetitive or allosteric mechanism of inhibition. nih.govacs.org Further studies confirmed that ML352 reduces the apparent density of hemicholinium-3 (HC-3) binding sites, a known CHT ligand, supporting an allosteric interaction with the transporter. acs.org The inhibitory activity of ML352 and related analogs was characterized in human embryonic kidney (HEK293) cells stably expressing human CHT. nih.gov
| Compound | Choline Concentration | IC₅₀ (µM) | % Activity at 10 µM |
|---|---|---|---|
| ML352 (10m) | 100 nM | 0.140 | - |
| ML352 (10m) | 10 µM | 0.250 | - |
| Analog 10a | 100 nM | - | 81% |
| Analog 10b | 100 nM | - | 69% |
| Analog 10c | 100 nM | >10 | - |
| Analog 10d | 100 nM | - | 51% |
| Analog 10e | 100 nM | - | 49% |
| Analog 10f | 100 nM | - | 32% |
| Analog 10g | 100 nM | - | 27% |
| Analog 10h | 100 nM | - | 22% |
| Analog 10i | 100 nM | - | 13% |
| Analog 10j | 100 nM | - | 11% |
| Analog 10k | 100 nM | - | 7% |
| Analog 10l | 100 nM | - | 6% |
The selectivity of the this compound scaffold has been evaluated through broad panel screening against various G-protein coupled receptors (GPCRs). The potent CHT inhibitor, ML352, was tested in a binding assay panel consisting of 68 GPCRs, as well as ion channels and transporters. nih.gov At a concentration of 10 µM, ML352 did not exhibit significant inhibition of any of the targets in the panel, where significant activity is defined as greater than 50% inhibition. nih.gov This demonstrates a clean ancillary pharmacology profile for this specific derivative, highlighting its selectivity for the choline transporter over a wide range of other receptors. nih.gov
While some piperidine and benzamide derivatives are known to interact with GPCRs, such as serotonin (5-HT) and dopamine receptors, the specific 4-methoxy-3-(piperidin-4-yl)oxy benzamide, ML352, appears to lack significant off-target GPCR activity. nih.govnih.govmdpi.com
Derivatives of the N-(piperidin-4-yl)benzamide scaffold have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. researchgate.netnih.gov
One study focused on a series of novel N-(piperidin-4-yl)benzamide derivatives and their antitumor activity in human hepatocellular carcinoma (HepG2) cells. nih.gov Several compounds showed potent growth inhibitory activity. In particular, a compound designated as '47' was found to be the most potent, with an IC₅₀ value of 0.25 µM against HepG2 cells. nih.gov Further investigation revealed that this compound induces cell cycle arrest. nih.gov
Another derivative, N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110), was identified as a potent inhibitor for gastrointestinal stromal tumors (GISTs). acs.org In cellular assays, this compound effectively induced apoptosis and cell cycle arrest in GIST-T1 cells, which harbor a c-KIT mutation. acs.orgmolaid.com
Similarly, compound 5h from a different series of N-(piperidin-4-yl)benzamide derivatives showed growth inhibitory activity against several cancer cell lines, including HepG2, A549 (lung carcinoma), and HT-29 (colon adenocarcinoma), with IC₅₀ values of 2.57, 5.48, and 30.04 μM, respectively. researchgate.net This compound's antitumor activity was linked to the induction of apoptosis. researchgate.net
| Compound | Cell Line | IC₅₀ (µM) | Observed Effect |
|---|---|---|---|
| Compound 47 | HepG2 | 0.25 | Cell Cycle Arrest |
| Compound 5h | HepG2 | 2.57 | Apoptosis |
| Compound 5h | A549 | 5.48 | Apoptosis |
| Compound 5h | HT-29 | 30.04 | Apoptosis |
| Compound 5h | Hep3B | 2.76 | Apoptosis |
| Compound 5h | PLC/PRF5 | 4.26 | Apoptosis |
| Compound 5h | SMMC-7721 | 29.66 | Apoptosis |
| Compound 5h | HeLa | 18.86 | Apoptosis |
| Compound 5h | A375 | 10.21 | Apoptosis |
| CHMFL-KIT-110 | GIST-T1 | - | Apoptosis, Cell Cycle Arrest |
The anticancer effects of N-(piperidin-4-yl)benzamide derivatives are mediated by their ability to modulate the expression and activity of key proteins involved in cell cycle control and apoptosis. researchgate.netnih.gov
Western blot analysis of HepG2 cells treated with compound 47 demonstrated a significant impact on cell cycle regulatory proteins. The compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). nih.gov Concurrently, it enhanced the expression of the tumor suppressor proteins p21 and p53, as well as total Rb. nih.gov This suggests that compound 47 induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov
In a separate study, compounds 10b and 10j, also N-(piperidin-4-yl)benzamide derivatives, were found to induce the expression of hypoxia-inducible factor-1α (HIF-1α) protein in HepG2 cells. researchgate.net This led to the upregulation of the downstream target gene p21. researchgate.net Furthermore, these compounds increased the expression of cleaved caspase-3, a key executioner of apoptosis. researchgate.net The antitumor activity of compound 5h was also shown to be mediated by enhancing the expression of p21 and cleaved-caspase3, ultimately leading to the apoptosis of cancer cells. researchgate.net
The compound CHMFL-KIT-110 was found to effectively inhibit c-KIT-mediated signaling pathways, which are critical for the survival and proliferation of GIST cells. acs.org
Preclinical Pharmacokinetics and Metabolism Studies in Animal Models
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The initial ADME characterization of 3-(Piperidin-4-yloxy)benzamide derivatives was conducted using a variety of in vitro assays to predict the compound's behavior in a biological system.
The stability of a compound in plasma is crucial, as instability can lead to rapid degradation and poor efficacy. evotec.com Compounds containing functional groups like amides can be susceptible to hydrolysis by plasma esterases. evotec.com
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target. sygnaturediscovery.com Only the unbound (free) fraction of a drug is typically able to cross membranes and exert a pharmacological effect. sygnaturediscovery.com For the this compound derivative ML352, plasma protein binding was evaluated in mice using equilibrium dialysis. The studies revealed a high free fraction. nih.gov
Table 1: Plasma Protein Binding of a this compound Analog (ML352) in Mice
| Compound | Species | Free Fraction (fu) | Method |
| ML352 | Mouse | 0.48 | Equilibrium Dialysis |
| Analogs | Mouse | >0.30 | Equilibrium Dialysis |
| Data sourced from reference nih.gov. |
To assess the potential for drug-drug interactions, this compound derivatives were screened for their ability to inhibit major human cytochrome P450 enzymes. researchgate.net These enzymes are central to the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to altered pharmacokinetic profiles of co-administered drugs. The representative compound ML352 and its analogs demonstrated a low risk of CYP-mediated drug interactions. nih.gov
Table 2: In Vitro Cytochrome P450 Inhibition Profile for this compound Analogs
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| ML352 (10m) & Analogs | >10 | >10 | >10 | >10 |
| Compound 10f | >10 | >10 | 6.7 | >10 |
| IC50 values represent the concentration at which 50% of enzyme activity is inhibited. Data sourced from reference nih.gov. |
The ability of a compound to cross biological membranes is fundamental to its absorption and distribution, including penetration of the blood-brain barrier (BBB). Efflux transporters, such as P-glycoprotein (P-gp), are a major challenge for CNS drug candidates as they actively pump substrates out of the brain. scientificarchives.com While direct studies on P-gp interaction with ML352 were not detailed, its poor brain penetration suggests it may be a substrate for efflux transporters. nih.govresearchgate.net This is a common characteristic for this class of molecules and often limits CNS exposure. researchgate.net
In vivo Pharmacokinetic Assessment in Relevant Animal Species
Following in vitro characterization, the pharmacokinetic profile of this compound derivatives was assessed in animal models to understand their behavior in a whole organism. Studies for ML352 and its analogs were conducted in mice, with references to similar findings in rats. nih.govnih.gov These studies involved cassette dosing, a method used to screen the pharmacokinetics of multiple compounds simultaneously. nih.gov
Brain Exposure and Distribution in Preclinical Models
For compounds targeting the central nervous system, achieving adequate brain exposure is paramount. The brain-to-plasma (B:P) ratio is a key metric for quantifying CNS penetration. In a cassette tissue distribution study in mice, ML352 exhibited low brain penetration, a finding that was consistent with results from rat studies. nih.gov
Table 3: Brain Exposure of this compound Analogs in Mice
| Compound | Brain-to-Plasma (B:P) Ratio | Note |
| ML352 (10m) | 0.28 | Highest B:P ratio among tested analogs |
| Compound 10k | - | Exhibited one of the highest total brain concentrations |
| Data sourced from reference nih.gov. |
Despite the low B:P ratio, ML352 and analog 10k showed the highest total brain concentrations among the tested series, indicating that some degree of CNS entry is achieved. nih.gov
Identification of Metabolites and Metabolic Pathways
The biotransformation of xenobiotics occurs in two main phases: Phase I (functionalization reactions like oxidation, reduction, hydrolysis) and Phase II (conjugation reactions). d-nb.info While specific metabolite identification studies for this compound were not extensively detailed in the reviewed literature, compounds containing benzamide (B126) and piperidine (B6355638) moieties typically undergo predictable metabolic transformations. d-nb.infomdpi.com Common pathways include hydroxylation of the aromatic or piperidine rings, N-dealkylation, and subsequent conjugation of the resulting metabolites with glucuronic acid or sulfate. d-nb.info
Computational Chemistry and Structural Bioinformatics
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as 3-(Piperidin-4-yloxy)benzamide, might interact with a protein target.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex over time. This technique simulates the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose and conformational changes in both the ligand and the protein. For example, MD simulations have been employed to study the stability of thieno[3,2-b]pyrrole-5-carboxamide derivatives, a different class of compounds, within the active site of the LSD1 enzyme, confirming the stability of the docked conformation and highlighting the crucial role of specific residues like Asn535. rsc.org Such simulations for a this compound-protein complex would be invaluable for validating docking results and assessing the durability of the predicted interactions under physiological conditions.
| Computational Method | Application to Benzamide (B126) Analogues | Key Findings |
| Molecular Docking | Predicting binding pose of 4-[(quinolin-4-yl)amino]benzamide derivatives in RNA polymerase. mdpi.com | Identified Pi-Pi stacking with TRP706 and hydrogen bonds with ILE621 and GLU623 as crucial interactions. mdpi.com |
| Molecular Docking | Investigating interactions of benzamide pyrazolones with SARS-CoV-2 protein 6LU7. walshmedicalmedia.com | Revealed hydrogen bonding with GLU166, SER144, and LEU141; binding energies reached -8.90 kcal/mol. walshmedicalmedia.com |
| Molecular Dynamics | Assessing the stability of thieno[3,2-b]pyrrole-5-carboxamide inhibitors in the LSD1 active site. rsc.org | Confirmed the stability of the binding mode and the importance of Asn535 in stabilizing the inhibitor. rsc.org |
De novo Design and Virtual Screening Approaches for Novel Analogues
Computational chemistry offers powerful tools for discovering novel molecules based on a known scaffold like this compound.
Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. Ligand-based virtual screening, for example, uses a known active molecule as a template to find other compounds with similar shapes or chemical features. This approach was successfully used to screen the ZINC15 database for benzimidazole (B57391) derivatives as potential inhibitors of triosephosphate isomerase from Leishmania mexicana, leading to the identification of compounds with significant leishmanicidal activity. mdpi.com A similar workflow could be applied to discover novel analogues of this compound by searching for compounds with similar structural or electrostatic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, a predictive model can be built.
A QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners, which share the piperidine (B6355638) moiety, explored their binding affinity to the CCR5 receptor. nih.gov This study utilized various physicochemical descriptors such as hydrophobicity (π), electronic parameters (Hammett sigma), and steric parameters (molar refractivity). The analysis revealed the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Furthermore, 3D-QSAR techniques like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) provided more detailed insights, showing that a high relative negative charge and increased molecular length were conducive to activity, while an increase in the molecular shadow area was detrimental. nih.gov Applying a similar QSAR methodology to a series of this compound analogues could yield a predictive model to guide the synthesis of new derivatives with improved potency.
| QSAR Descriptor Type | Influence on Activity (Example from Piperidine Analogues) nih.gov |
| Hydrophobicity (π) | Important for binding affinity. |
| Electronic (σ) | Electron-donating groups favored activity. |
| Steric (Lz) | Increased molecular length was conducive to activity. |
| Charge (RNCG) | High relative negative charge enhanced binding affinity. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. These calculations can predict a wide range of characteristics, including molecular geometry, vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and the distribution of electron density.
DFT has been widely applied to molecules containing benzamide and sulfonamide groups. researchgate.netmdpi.com For instance, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been used to optimize the molecular structure of sulfonamide-Schiff base derivatives, allowing for the comparison of theoretical and experimental spectral data. nih.gov Such studies also enable the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. Theoretical investigations on various compounds have successfully calculated these properties, providing insights into their electronic behavior. researchgate.netepstem.net Applying DFT to this compound would allow for the precise calculation of its 3D structure, electronic properties, and predicted spectroscopic signatures.
| Calculated Property | Method | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Predicts bond lengths, bond angles, and dihedral angles. epstem.net |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. epstem.net |
| Vibrational Frequencies | DFT | Predicts the theoretical IR spectrum. nih.gov |
| Electronic Properties | DFT | Calculates dipole moment, electronegativity, and chemical hardness. epstem.netresearchgate.net |
Chemoinformatics and Data Mining for Structure-Property Relationships
Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. For a compound like this compound, chemoinformatic tools can predict various physicochemical properties and structure-property relationships.
Public databases like PubChem serve as large repositories of chemical information, often including computationally predicted properties. For this compound, chemoinformatic tools can predict properties such as the octanol-water partition coefficient (XlogP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties. The PubChem entry for a related compound, 4-(piperidin-4-yloxy)benzamide, lists a predicted XlogP of 0.9. uni.lu These predicted values are essential in the early stages of drug discovery for assessing a compound's "drug-likeness" based on empirical rules like Lipinski's Rule of Five. Data mining vast chemical libraries for scaffolds containing the piperidin-yloxy-benzamide core could also uncover broader structure-property relationships, identifying which substitutions at various positions are most likely to lead to desired biological or physical properties.
Exploration of Therapeutic Areas for 3 Piperidin 4 Yloxy Benzamide Analogues
Central Nervous System (CNS) Disorders
The therapeutic potential of 3-(Piperidin-4-yloxy)benzamide analogues extends to a variety of central nervous system (CNS) disorders, including neurodegenerative and neuropsychiatric conditions. Research has shown that certain benzamide (B126) derivatives are being investigated for the treatment of conditions such as depression, anxiety disorders, bipolar disorder, attention deficit hyperactivity disorder (ADHD), schizophrenia, Parkinson's disease, and Alzheimer's disease. google.com The mechanism of action for some of these compounds is believed to involve the trace amine-associated receptors (TAARs), which are G protein-coupled receptors implicated in various neurological and psychiatric processes. google.com
A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been developed as δ-opioid receptor agonists, with a focus on balancing potency, subtype selectivity, and favorable pharmacokinetic properties for CNS indications. nih.gov Two compounds from this series have been advanced as clinical candidates. nih.gov Furthermore, substituted dithiazole piperazine (B1678402) benzamides have been synthesized and screened for their potential as amyloid-beta (Aβ) peptide reducing agents in the context of Alzheimer's disease. nih.gov One compound, in particular, was identified as a promising agent for lowering Aβ levels in both cell-based models and in vivo. nih.gov
The development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity has also been a focus of research. nih.gov These investigations highlight the importance of the phenol (B47542) functional group and substitution on the piperidine (B6355638) nitrogen for achieving desired agonist activity and selectivity over other opioid receptors. nih.gov Additionally, research into 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has led to the discovery of novel, CNS penetrant pan-muscarinic antagonists. nih.gov
Cancer Biology and Anti-Tumorigenic Applications
In the realm of oncology, analogues of this compound have demonstrated promising anti-tumorigenic properties. Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines.
One area of investigation involves piperazine-based benzamide derivatives for the treatment of glioblastoma, an aggressive form of brain cancer. nih.gov A particularly promising compound, L19, exhibited potent activity against glioblastoma cell lines, inhibiting proliferation, migration, and invasion, while also inducing apoptosis and cell cycle arrest. nih.gov Notably, this compound was found to be capable of crossing the blood-brain barrier. nih.gov
Other research has focused on the cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) on both androgen-dependent and -independent prostate cancer cell lines. nih.gov NCDDNB demonstrated significant anti-tumor activities and was shown to arrest the cell cycle in the G1 phase and induce apoptosis in prostate cancer cells. nih.gov
Furthermore, the antiproliferative activity of piper amide alkaloids and their synthetic analogues has been explored. nih.gov One synthetic derivative, 1-[7-(3,4,5-trimethoxyphenyl)heptanoyl]piperidine, showed notable inhibitory activity against a multidrug-resistant cancer cell line. nih.gov Structure-activity relationship studies have indicated that the 3,4,5-trimethoxy phenyl substitution is important for this selectivity. nih.gov
The development of novel N-(substituted) benzamide derivatives bearing coumarin (B35378) and 1-azocoumarin moieties has also yielded compounds with cytotoxic activity against hepatocellular carcinoma cells. ajol.inforesearchgate.net One of these compounds was found to arrest the cell cycle and induce apoptosis. ajol.info
| Compound Class | Cancer Type | Key Findings |
| Piperazine-based benzamide derivatives | Glioblastoma | Compound L19 showed potent in vitro and in vivo anti-glioblastoma activity and could cross the blood-brain barrier. nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | Prostate Cancer | Induced cell cycle arrest and apoptosis in both androgen-dependent and -independent prostate cancer cells. nih.gov |
| Piper amide alkaloids and synthetic analogues | Various | 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine exhibited selective activity against a multidrug-resistant cell line. nih.gov |
| N-(substituted) benzamide derivatives with coumarin/azacoumarin | Hepatocellular Carcinoma | Demonstrated cytotoxic activity, with one compound inducing cell cycle arrest and apoptosis. ajol.info |
Anti-Infective and Antimicrobial Agent Development
The search for new anti-infective agents has led researchers to explore the antimicrobial potential of this compound analogues. These compounds have shown activity against a variety of bacterial and other microbial pathogens.
A series of PC190723 derivatives, based on a 3-methoxybenzamide (B147233) pharmacophore, have been synthesized and investigated for their antimicrobial activity. nih.gov These compounds exhibited good activity against several Gram-positive bacteria, with one fluorinated derivative showing the best activity against M. smegmatis and S. aureus. nih.gov The mechanism of action for some benzamide derivatives involves the inhibition of the bacterial cell division protein FtsZ. mdpi.com
Research into new piperidine derivatives has also yielded compounds with activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com In one study, a particular piperidine derivative demonstrated good activity against S. aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com
Furthermore, novel 4′-(piperazin-1-yl)benzanilides have been developed that exhibit broad-spectrum activity against not only plasmodia (the parasites that cause malaria) but also various bacterial strains. nih.gov One diarylthioether derivative of the lead compound was found to be promisingly active against P. falciparum and showed broad-spectrum antibacterial activity. nih.gov
The antimicrobial activity of N-(1,3,4-oxadiazol-2-yl)benzamide analogs has also been investigated, with some compounds showing potent activity against various drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov One of these compounds was found to be non-toxic to mammalian cells and effective in a mouse skin wound infection model. nih.gov
| Compound Class | Target Organisms | Key Findings |
| PC190723 derivatives (3-methoxybenzamide) | Gram-positive bacteria | Good activity against several Gram-positive bacteria, including M. smegmatis and S. aureus. nih.gov |
| Piperidine derivatives | S. aureus, E. coli | One derivative showed good activity against S. aureus. biointerfaceresearch.com |
| 4′-(piperazin-1-yl)benzanilides | P. falciparum, various bacteria | Broad-spectrum antiplasmodial and antibacterial activity. nih.gov |
| N-(1,3,4-oxadiazol-2-yl)benzamide analogs | Drug-resistant Gram-positive bacteria | Potent activity against MRSA and VRE; effective in an in vivo model. nih.gov |
Inflammatory and Autoimmune Disease Research
Analogues of this compound are also being explored for their potential in treating inflammatory and autoimmune diseases. The anti-inflammatory properties of benzamides and nicotinamides have been linked to their ability to inhibit the transcription factor NF-kappaB. nih.gov This inhibition, in turn, can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov
Studies have shown that certain N-substituted benzamides can inhibit lipopolysaccharide-induced TNF-α production in mice and prevent lung edema in rats. nih.gov This suggests a potential therapeutic role for these compounds in inflammatory conditions.
Another area of research involves the development of 2-(piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com The inhibition of sEH is considered a potential therapeutic strategy for pain and inflammatory diseases. A selected compound from this series displayed anti-inflammatory effects with higher effectiveness than a reference sEH inhibitor. mdpi.com
Cardiovascular System Modulation
The cardiovascular effects of this compound analogues have also been a subject of investigation. Certain substituted amide compounds are being explored for their potential to treat cardiovascular diseases, including atherosclerosis, by reducing plasma lipid levels. google.com
One study investigated the cardiovascular responses to a piperamide (B1618075) analogue, LASSBio 365, in anesthetized rats. nih.govdeepdyve.com This compound was found to have potent cardiovascular effects, including hypotension and bradycardia. nih.govdeepdyve.com The data from this study suggest that the compound evokes the Bezold-Jarisch reflex. nih.gov
Analytical Chemistry Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-(Piperidin-4-yloxy)benzamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide detailed information about its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzamide (B126) ring, the protons of the piperidine (B6355638) ring, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. The signals for the piperidinyl protons would appear in the aliphatic region, with their multiplicity revealing the connectivity within the ring. The methine proton at the 4-position of the piperidine ring, being attached to the oxygen atom, would likely appear at a downfield-shifted position compared to the other piperidine protons. The amide (NH) proton would typically appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be observed at a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, and their chemical shifts would be influenced by the positions of the amide and piperidinyloxy substituents. The carbon atoms of the piperidine ring would be found in the aliphatic region of the spectrum.
Expected ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and have not been experimentally verified.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.8 | Multiplet |
| Amide NH₂ | 5.5 - 8.0 | Broad Singlet |
| Piperidine O-CH | 4.4 - 4.8 | Multiplet |
| Piperidine N-CH₂ | 2.8 - 3.2 | Multiplet |
| Piperidine C-CH₂ | 1.8 - 2.2 | Multiplet |
| Piperidine NH | 1.5 - 2.5 | Broad Singlet |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. This value should correspond to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, for instance, by showing the loss of the piperidinyloxy or benzamide moieties.
Predicted Mass Spectrometry Data for this compound (Note: These are predicted values and have not been experimentally verified.)
| Ion | Predicted m/z |
| [M+H]⁺ | 221.1285 |
| [M+Na]⁺ | 243.1104 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected vibrational frequencies include:
N-H stretching: The amide N-H bonds would give rise to one or two sharp peaks in the region of 3100-3500 cm⁻¹.
C=O stretching: The carbonyl group of the amide would exhibit a strong absorption band around 1630-1680 cm⁻¹.
C-O stretching: The ether linkage (C-O-C) would show a characteristic stretching vibration in the 1000-1300 cm⁻¹ region.
Aromatic C-H stretching: These would appear above 3000 cm⁻¹.
Aromatic C=C stretching: These would be observed in the 1400-1600 cm⁻¹ region.
Chromatographic Purity Assessment and Isolation Methods (High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the assessment of the purity of this compound and for its isolation from reaction mixtures.
Purity Assessment: A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the target compound from any impurities or starting materials. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the benzamide chromophore absorbs strongly. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main peak of this compound.
Isolation: Preparative HPLC can be used to isolate pure this compound from a mixture. This technique utilizes a larger column and higher flow rates to handle larger sample quantities. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is evaporated.
A patent for the analysis of a related compound, 3-aminopiperidine, describes a method involving derivatization followed by HPLC-UV detection, suggesting that similar derivatization strategies could potentially be employed for the analysis of this compound if enhanced sensitivity is required eurjchem.com.
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule.
Future Perspectives and Research Trajectories
Advancements in Synthetic Methodologies and Chemical Space Exploration
The piperidine (B6355638) ring is a cornerstone of many pharmaceuticals, yet creating complex, three-dimensional (3D) versions efficiently remains a challenge. Future synthetic methodologies for the 3-(piperidin-4-yloxy)benzamide scaffold are moving beyond traditional, often lengthy, multi-step processes. Recent innovations combine biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined, modular approach to building complex piperidines. This two-step process, which can reduce synthesis from 7-17 steps down to just 2-5, allows for the efficient creation of diverse analogues.
Key advancements in piperidine synthesis include:
Hydrogenation/Reduction: This fundamental process remains a key route, with new metal- and organocatalysts enabling more stereoselective synthesis under milder conditions.
Cyclization Reactions: Gold-catalyzed annulation, oxidative amination of non-activated alkenes, and radical-mediated cyclizations are emerging as powerful tools for constructing the piperidine ring with high degrees of substitution and stereocontrol.
Domino Reactions: These multi-reaction sequences in a single pot offer an efficient way to build molecular complexity quickly.
These advanced synthetic methods are crucial for expanding the exploration of the chemical space around the this compound core. Fragment-based drug discovery (FBDD) programs are increasingly focused on moving away from flat, 2D molecules to populate screening collections with more structurally diverse 3D fragments. By generating novel regio- and diastereoisomers of the piperidine portion of the scaffold, researchers can probe interactions with biological targets in previously inaccessible ways, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Discovery of Novel Biological Targets and Polypharmacology Approaches
While the this compound scaffold is well-established in PARP inhibitors, its potential extends to a much broader range of biological targets. The deliberate design of drugs that interact with multiple targets, known as polypharmacology, is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders.
Future research will focus on systematically exploring the target landscape of this scaffold. For instance, derivatives have already shown activity against various kinases and as antiprion agents. The piperidine moiety itself is a critical structural element for dual-acting ligands, such as those targeting both histamine (B1213489) H3 and sigma-1 (σ1) receptors, which have shown promise in preclinical pain models.
Table 1: Known and Potential Biological Targets for the Piperidin-4-yloxy-benzamide Scaffold
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| DNA Repair Enzymes | PARP1, PARP2 | Oncology |
| Protein Kinases | MET Tyrosine Kinase, various others | Oncology |
| G-Protein Coupled Receptors | Histamine H3 Receptor | Neuroscience (Pain) |
| Sigma Receptors | Sigma-1 (σ1), Sigma-2 (σ2) | Oncology, Neuroscience |
| Prion Proteins | PrP(C) | Neurodegenerative Disease |
| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Disease |
Understanding and predicting this polypharmacology is a major challenge. Computational methods are becoming essential to map these interactions and distinguish between intentional multi-target engagement and undesirable off-target effects that can lead to toxicity. By exploring modifications to both the piperidine and benzamide (B126) portions of the molecule, researchers can fine-tune the selectivity profile, potentially leading to the discovery of novel inhibitors for new target classes or rationally designed multi-target agents with enhanced efficacy.
Development of Advanced Preclinical Disease Models
To better evaluate the therapeutic potential of novel this compound derivatives, particularly in oncology, researchers are moving towards more sophisticated preclinical models. While traditional cell line-based assays and standard xenografts remain useful, advanced models that more accurately recapitulate human disease are critical for predicting clinical success.
For PARP inhibitors containing this scaffold, patient-derived xenograft (PDX) models are becoming indispensable. These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better preserve the genetic and histological characteristics of the original tumor. They have been instrumental in demonstrating the superior and more durable antitumor activity of next-generation PARP1-selective inhibitors compared to first-generation agents in BRCA1/2-associated cancers.
Furthermore, preclinical models are essential for understanding and overcoming drug resistance, a significant clinical hurdle for PARP inhibitors. Genetically engineered mouse models (GEMMs) of BRCA-associated cancer allow researchers to study acquired resistance mechanisms in vivo, such as the upregulation of drug efflux pumps. These models not only yield basic knowledge about the DNA damage response but also help identify new synthetic dependencies that can be exploited to treat resistant tumors.
In neuroscience, animal models are being used to evaluate piperidine derivatives for conditions like Alzheimer's disease. For example, the streptozotocin (B1681764) (STZ)-induced dementia model in rats is used to assess the cognitive-enhancing effects of novel cholinesterase inhibitors based on piperidine scaffolds.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and discovery of new drugs, and these technologies are particularly well-suited for optimizing the this compound scaffold. Generative AI models can now rapidly design novel, synthetically accessible molecules with desired pharmacological properties, significantly accelerating the development timeline.
Key applications of AI/ML for this scaffold include:
De Novo Design: Generative models, such as those using Average-Stochastic Gradient Descent Weight-Dropped Long Short-Term Memory (AWD-LSTM) architectures, can be trained on large chemical databases and then fine-tuned to design novel PARP inhibitors. These models have successfully generated unique, valid, and diverse molecules with favorable physicochemical properties for oral bioavailability. Reaction-based de novo design software can also generate novel, active PARP1 inhibitors along with their specific synthetic routes, directly addressing the challenge of synthetic accessibility.
Predicting Polypharmacology: The ability of compounds to interact with multiple targets is a key feature of many kinase inhibitors. ML pipelines, including those using 3D convolutional neural networks (3D-CNNs), can analyze the structure of kinase domains to predict the target landscape of inhibitors. This helps in identifying both desired on-targets and potential off-targets early in the discovery process.
Optimizing Binding Modes: ML models can be trained on crystallographic data to predict how different classes of inhibitors (e.g., Type I, Type II, allosteric) will bind to their targets. This provides medicinal chemists with mechanistic hypotheses for newly discovered inhibitors, guiding optimization efforts.
By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space, prioritize the synthesis of the most promising candidates, and design molecules with tailored multi-target profiles or enhanced selectivity.
Potential for Radioligand Development for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative information about biological processes in vivo. The development of radioligands—biologically active molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F)—is crucial for this technology. The this compound scaffold is an attractive starting point for designing novel PET radioligands due to its proven ability to target clinically important proteins.
The development of ¹⁸F-labeled benzamides and other piperidine derivatives is an active area of research. For example, fluorinated benzamides have been synthesized as high-affinity ligands for imaging sigma receptors, which are often overexpressed in tumors. Similarly, ¹⁸F-labeled picolinamide (B142947) probes have shown excellent tumor imaging contrast in preclinical models of melanoma.
Future research in this area will likely focus on:
Target Engagement Studies: A ¹⁸F-labeled version of a PARP or kinase inhibitor based on this scaffold could be used to confirm that the drug engages its target in the tumor at a therapeutic dose. This provides direct evidence of the drug's mechanism of action and can help in selecting the optimal dose for clinical trials.
Neuroimaging: Given the scaffold's ability to target receptors in the central nervous system (e.g., histamine H3, adenosine (B11128) A2A), ¹⁸F-labeled derivatives could be developed as PET tracers for neurodegenerative diseases or psychiatric disorders.
Improving Radiochemistry: A key challenge is the development of robust and efficient methods for late-stage radiofluorination. Novel methods are needed to incorporate the ¹⁸F isotope into the complex scaffold reliably and with high specific activity.
Successful development of PET radioligands based on the this compound scaffold would provide powerful tools for drug development and clinical diagnostics, enabling better patient stratification and monitoring of treatment response.
Q & A
Basic: What synthetic strategies are effective for optimizing the yield of 3-(Piperidin-4-yloxy)benzamide?
Methodological Answer:
The synthesis of this compound typically involves coupling a benzoyl chloride derivative with a piperidine-containing precursor. For example, analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) utilize multi-step reactions, including nucleophilic substitution and amidation . Key optimization steps include:
- Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction homogeneity.
- Catalysis : Use of coupling agents (e.g., HATU, EDCI) to enhance amide bond formation efficiency .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Advanced: How can computational methods resolve contradictions in proposed mechanisms of action for this compound derivatives?
Methodological Answer:
Divergent mechanisms (e.g., organometallic vs. single-electron-transfer pathways in copper-mediated C-H oxidation) highlight the need for hybrid computational-experimental approaches . For this compound:
- Density Functional Theory (DFT) : Models binding affinities to targets like kinases or GPCRs, identifying key interactions (e.g., hydrogen bonds with active-site residues) .
- Molecular Dynamics (MD) : Simulates conformational changes in enzyme-inhibitor complexes to reconcile discrepancies in IC₅₀ values .
- Docking Studies : Prioritize plausible binding modes when biochemical assays yield conflicting data (e.g., dual inhibition of DDR1/DDR2 in related benzamides) .
Basic: What analytical techniques are critical for characterizing this compound's purity and stability?
Methodological Answer:
- HPLC-MS : Quantifies purity (>99%) and detects trace impurities (e.g., unreacted piperidine precursors) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the piperidinyloxy linkage (e.g., absence of positional isomers) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage (recommended: 4°C, inert atmosphere) .
- X-ray Crystallography : Resolves crystalline structure ambiguities (e.g., polymorphism in benzamide derivatives) .
Advanced: How can researchers address contradictory data on the antibacterial efficacy of this compound analogs?
Methodological Answer:
Discrepancies in MIC (minimum inhibitory concentration) values may arise from:
- Bacterial Strain Variability : Screen across Gram-positive/-negative models (e.g., S. aureus, E. coli) to identify structure-activity trends .
- Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to differentiate intrinsic activity vs. uptake limitations .
- Enzyme Inhibition Profiling : Compare inhibition of bacterial PPTases (e.g., AcpS) with mammalian homologs to validate selectivity .
- Metabolomic Studies : Track downstream pathway disruptions (e.g., fatty acid biosynthesis) to confirm target engagement .
Basic: What in vitro assays are suitable for initial screening of this compound's biological activity?
Methodological Answer:
- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) to measure IC₅₀ against kinases like PIM1 or AKT .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) identify growth inhibition thresholds .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor) quantify affinity (Kᵢ) .
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) predict metabolic liabilities .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved selectivity?
Methodological Answer:
SAR optimization involves:
- Piperidine Substitution : Introduce methyl or fluorinated groups at C4 to enhance target binding (e.g., 3-(trifluoromethyl)benzamide analogs show 10-fold selectivity for DDR1 over DDR2) .
- Benzamide Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position improve metabolic stability .
- Linker Optimization : Ethynyl or propyl spacers between benzamide and heterocycles (e.g., imidazo[1,2-a]pyrazine) reduce off-target effects .
- Pharmacophore Modeling : Align derivatives with co-crystallized inhibitors (e.g., imatinib analogs) to prioritize synthetic targets .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
Advanced: What strategies mitigate off-target effects in preclinical studies of this compound-based therapeutics?
Methodological Answer:
- Proteome-Wide Screening : Use affinity chromatography or thermal shift assays to identify unintended targets .
- CRISPR-Cas9 Knockout Models : Validate on-target efficacy by comparing wild-type vs. gene-edited cell lines .
- Dose-Response Analysis : Establish a therapeutic index (LD₅₀/EC₅₀) to balance potency and toxicity .
- Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., quinone methides) that may cause idiosyncratic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
